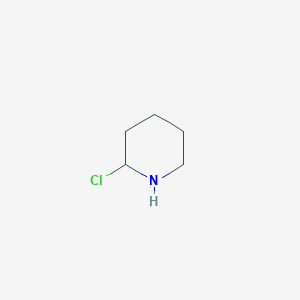

2-Chloropiperidine

Beschreibung

BenchChem offers high-quality 2-Chloropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-5-3-1-2-4-7-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQWYHZNUJHVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330284 | |

| Record name | 2-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172229-93-5 | |

| Record name | 2-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 2-Chloropiperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropiperidine (C₅H₁₀ClN, Molecular Weight: 119.59 g/mol ) is a heterocyclic amine of significant interest in synthetic chemistry and drug development due to its utility as a reactive intermediate and a structural motif.[1] Unambiguous characterization of this compound is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloropiperidine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a consolidated public database of experimental spectra, this document synthesizes data from foundational spectroscopic principles and analogous structures to present a robust predictive analysis. Each section details the theoretical underpinnings, expected spectral features, standardized data acquisition protocols, and visual representations of key chemical relationships to offer a complete analytical portrait of 2-Chloropiperidine.

Introduction to Spectroscopic Analysis of 2-Chloropiperidine

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. The introduction of a chlorine atom at the C2 position creates a chiral center and significantly modulates the electronic environment and reactivity of the ring. Accurate structural confirmation is therefore essential and is best achieved through a multi-technique spectroscopic approach.

-

NMR Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemical relationships.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.

This guide will systematically deconstruct the predicted data from each of these techniques, explaining the causal relationships between the molecular structure of 2-Chloropiperidine and its spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Chloropiperidine, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Expertise in Action: Interpreting the Spectrum The key to interpreting the ¹H NMR spectrum of 2-Chloropiperidine lies in understanding the inductive effect of the electronegative chlorine and nitrogen atoms. The chlorine atom at C2 will strongly deshield the attached proton (H2), causing its signal to appear significantly downfield compared to a typical aliphatic C-H proton. Similarly, protons on carbons adjacent to the nitrogen (H2 and H6) will also be shifted downfield. The N-H proton is often a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| NH | 1.5 - 3.0 | broad singlet | 1H | - |

| CH (Cl) (H2) | 3.5 - 3.8 | multiplet | 1H | J(H2, H3ax), J(H2, H3eq) |

| CH ₂(N) (H6) | 2.8 - 3.2 | multiplet | 2H | J(H6, H5ax), J(H6, H5eq) |

| CH ₂ (H3, H4, H5) | 1.4 - 2.0 | complex multiplet | 6H | - |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Chloropiperidine in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton ratios.

Caption: Key ¹H-¹H spin-spin coupling in 2-Chloropiperidine.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expertise in Action: Interpreting the Spectrum The carbon atom directly bonded to the chlorine (C2) will experience the most significant deshielding and will appear furthest downfield. The carbon adjacent to the nitrogen (C6) will also be shifted downfield, but typically to a lesser extent than C2. The remaining aliphatic carbons (C3, C4, C5) will appear in the more shielded upfield region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 2 (C-Cl) | 60 - 65 |

| C 6 (C-N) | 45 - 50 |

| C 3 | 30 - 35 |

| C 4 | 22 - 28 |

| C 5 | 20 - 25 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a 125 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 - 220 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512 - 2048 scans are typically required to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform with an exponential line broadening factor of 1-2 Hz. Phase correct and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on their unique vibrational frequencies.

Expertise in Action: Interpreting the Spectrum For 2-Chloropiperidine, the key diagnostic peaks will be the N-H stretch, the aliphatic C-H stretches, and the C-Cl stretch. The N-H stretch of a secondary amine typically appears as a single, moderately sharp peak in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations from the methylene groups will be observed just below 3000 cm⁻¹. The C-Cl stretch is found in the fingerprint region and can sometimes be difficult to assign definitively, but is expected in the 600-800 cm⁻¹ range.

Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 3500 | N-H Stretch (secondary amine) | Medium, Sharp |

| 2850 - 2960 | C-H Stretch (aliphatic) | Strong |

| 1440 - 1480 | C-H Bend (scissoring) | Medium |

| 1100 - 1200 | C-N Stretch | Medium |

| 600 - 800 | C-Cl Stretch | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of liquid 2-Chloropiperidine or a small amount of solid onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule upon ionization.

Expertise in Action: Interpreting the Spectrum For 2-Chloropiperidine (MW = 119.59), the mass spectrum under Electron Ionization (EI) will be highly informative.

-

Molecular Ion (M⁺): A key feature will be the molecular ion peak at m/z 119. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), there will be a characteristic M+2 peak at m/z 121 with an intensity approximately one-third that of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation: The fragmentation of cyclic amines is often dominated by alpha-cleavage , which is the cleavage of a bond adjacent to the nitrogen atom. The most likely fragmentation for 2-Chloropiperidine is the loss of the chlorine atom as a radical, followed by or concerted with the loss of a hydrogen atom to form a stable iminium ion.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Notes |

| 119/121 | [C₅H₁₀ClN]⁺ | Molecular ion (M⁺) and M+2 isotope peak |

| 84 | [C₅H₈N]⁺ | Loss of HCl |

| 84 | [C₅H₁₀N]⁺ | Loss of Cl radical |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of 2-Chloropiperidine in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak and its M+2 isotope peak to confirm the molecular formula. Analyze the major fragment ions to elucidate the structure.

Caption: Primary fragmentation pathways for 2-Chloropiperidine in EI-MS.

Integrated Spectroscopic Analysis

No single spectroscopic technique provides a complete structural picture. The true analytical power is realized when the data from NMR, IR, and MS are integrated.

-

MS confirms the molecular formula is C₅H₁₀ClN via the molecular ion and its isotope pattern.

-

IR confirms the presence of a secondary amine (N-H stretch), aliphatic chains (C-H stretch), and a chloroalkane (C-Cl stretch).

-

¹³C NMR shows five distinct carbon signals, consistent with the piperidine ring structure. The downfield shift at ~60-65 ppm strongly suggests a carbon directly attached to a chlorine atom.

-

¹H NMR confirms the number of protons and their adjacencies. The downfield multiplet at ~3.5-3.8 ppm corresponds to the proton on the chlorine-bearing carbon, corroborating the findings from the other techniques.

Together, these techniques provide a self-validating system, leading to the unambiguous structural confirmation of 2-Chloropiperidine. This integrated approach is fundamental to quality control, reaction monitoring, and regulatory submissions in the chemical and pharmaceutical industries.

References

-

PubChem. 2-Chloropiperidine. National Center for Biotechnology Information. [Link]

-

University of Wisconsin. ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 428556, 2-Chloropiperidine. [Link]

-

Short Summary of ¹H-NMR Interpretation. University of Colorado Boulder. [Link]

Sources

Technical Whitepaper: Stability Dynamics and Preservation Protocols for 2-Chloropiperidine

[1][2]

123Executive Summary & Chemical Identity[1][3][4][5][6]

2-Chloropiperidine (CAS: 172229-93-5 for free base; often handled as HCl salt) represents a class of highly reactive

This guide addresses the specific requirements for maintaining the integrity of 2-chloropiperidine, emphasizing that it cannot be stored as a free base and requires rigorous exclusion of moisture even in its salt form.[2][3][5]

Critical Disambiguation

Before proceeding, researchers must verify the exact isomer in their possession, as stability profiles differ radically:

| Compound Name | Structure Note | Stability Profile | Storage Class |

| 2-Chloropiperidine | Cl at C2 ( | Highly Unstable. Prone to hydrolysis & polymerization.[4][1] | Deep Freeze / Desiccated |

| 1-Chloropiperidine | Cl on Nitrogen (N-Cl) | Unstable.[4][1][5] Strong oxidant.[5] Explosive potential.[3][5] | Cold / Dark / Inert |

| 3-Chloropiperidine | Cl at C3 ( | Moderate.[4][1][5] Forms aziridinium ions (Mustard-like).[4][5] | Freezer / Dry |

| 4-Chloropiperidine | Cl at C4 ( | Stable. Standard building block.[4][1][5] | Room Temp / Dry |

| 1-(2-Chloroethyl)piperidine | Cl on ethyl side chain | Moderate.[4][1][5] Vesicant (Nitrogen Mustard precursor).[2][3][5] | Refrigerator |

Note: If your bottle is labeled "Chloro-piperidine" without a number, verify via NMR. 2-Chloropiperidine is rare and usually synthesized in situ.[4][1][5]

The Mechanism of Instability[3][4][5]

To store 2-chloropiperidine effectively, one must understand why it degrades. The compound is a hemiaminal chloride.[5] The lone pair on the nitrogen atom donates electron density to the C-Cl bond, facilitating the expulsion of the chloride ion.[2][5]

The Iminium Equilibrium

In the free base form, 2-chloropiperidine undergoes spontaneous dehydrohalogenation or ionization to form a

Degradation Pathway:

-

Hydrolysis: Atmospheric moisture attacks the iminium carbon.[1][3][5]

-

Collapse: The intermediate forms 2-hydroxypiperidine, which tautomerizes to 2-piperidinone (valerolactam) —the thermodynamic sink (dead product).[1][5]

Figure 1: The degradation cascade of 2-chloropiperidine upon exposure to moisture or base.[4][1]

Storage Protocols

The only viable long-term storage form is the Hydrochloride Salt (2-Chloropiperidine[4]·HCl) . The protonation of the nitrogen removes the lone pair's ability to expel the chloride, kinetically locking the molecule.[2][5]

The "Cold Chain" Storage Matrix[3][4][5]

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows the kinetics of thermal elimination of HCl.[4][1] |

| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation and moisture ingress.[4][1][3][5] Argon is preferred (heavier than air).[1][2][3][5] |

| Container | Amber Glass + Parafilm/Teflon | Protects from light (though less critical than for N-chloro) and ensures a hermetic seal.[4][1][5] |

| Desiccant | P₂O₅ or Activated Sieves | Essential.[4][3][5] The salt is hygroscopic.[3][5] Absorbed water will drive the equilibrium toward the lactam.[5] |

Handling the "Thaw" (Critical Step)

Never open a cold bottle of 2-Chloropiperidine[4]·HCl in ambient air.

Handling & Safety Procedures

Toxicity Warning

2-Chloropiperidine is an alkylating agent .[4][1][5] It reacts with biological nucleophiles (DNA/Proteins) similarly to nitrogen mustards, although via a different mechanism (iminium vs. aziridinium).[2][3][5]

-

Acute Effects: Severe vesicant (blistering agent), lachrymator, and respiratory irritant.[2][3][5]

-

PPE: Double nitrile gloves, face shield, and handling exclusively in a fume hood.[1][2][3][5]

Protocol: In Situ Generation of the Free Base

Because the free base is unstable, it should be generated only immediately prior to use.[2][3][5]

-

Suspend: Place 2-Chloropiperidine·HCl in anhydrous ether or DCM under Argon.[5]

-

Neutralize: Add a stoichiometric amount of dry base (e.g., Triethylamine or NaH) at 0°C .

-

Filter: Rapidly filter off the inorganic salt (e.g., Et₃N[1][2][3][5]·HCl) under inert atmosphere.

-

Use: Cannulate the filtrate directly into the reaction vessel containing the nucleophile. Do not concentrate to dryness.

Analytical Verification

How do you know if your batch has degraded?

References

-

PubChem. (2025).[3][5][6] 2-Chloropiperidine Compound Summary. National Library of Medicine.[5] Link

-

ChemScene. (2025). Product Data: 2-Chloropiperidine (CAS 172229-93-5).[4][5][6] Link

-

Claxton, G. P., et al. (1977).[1][2][3][5] 2,3,4,5-Tetrahydropyridine Trimer. Organic Syntheses, 56, 118.[2][3][5] (Describes the instability of the dehydration product). Link

-

Böhme, H., & Viehe, H. G. (1976).[1][2][3][5] Iminium Salts in Organic Chemistry. Advances in Organic Chemistry. (Foundational text on alpha-haloamine reactivity).

-

Göttlich, R., et al. (2023).[2][3][5] Secondary 3-Chloropiperidines: Powerful Alkylating Agents. ResearchGate. (Provides comparative stability data for the 3-chloro isomer). Link

-

Rasayan J. Chem. (2016). Synthesis of 4-Chloro-Piperidine Derivatives. (Context for stable isomers). Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. N-Chloropiperidine - Wikipedia [en.wikipedia.org]

- 6. 2-Chloropiperidine | C5H10ClN | CID 428556 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 2-Chloropiperidine in Pharmaceutical Synthesis

This guide addresses the handling of 2-Chloropiperidine (specifically the

Executive Safety Analysis & Chemical Identity

2-Chloropiperidine is a reactive

Critical Disambiguation Alert: In drug development, "chloropiperidine" is often used colloquially. You must verify the specific isomer before handling, as the safety profiles differ catastrophically.

| Chemical Entity | Structure Type | CAS No.[1][2][3] | Primary Hazard | Mechanism of Toxicity |

| 2-Chloropiperidine | 172229-93-5 | Corrosive / Unstable | Electrophilic attack via Iminium Ion ; HCl release. | |

| N-Chloropiperidine | N-Chloroamine | 2156-71-0 | Oxidizer / Irritant | Chlorinating agent; radical generation. |

| 1-(2-Chloroethyl)piperidine | Nitrogen Mustard | 1937-19-5 | Vesicant / Mutagen | DNA Alkylation via Aziridinium Ion . |

Note: This guide focuses on the

Physicochemical Instability

2-Chloropiperidine is thermodynamically unstable in its free base form. It exists in equilibrium with the iminium salt and can spontaneously dehydrohalogenate.

-

Appearance: Colorless to yellow oil (often darkens upon decomposition).

-

Reactivity: Rapidly hydrolyzes in moist air to form piperidin-2-ol (hemiaminal) and subsequently 5-aminopentanal (ring opening).

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

Hazard Mechanism: The Electrophilic Cascade

The primary danger of 2-chloropiperidine lies in its "masked" electrophilicity. Upon exposure to physiological pH or Lewis acids, it generates a reactive iminium species.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the decomposition and reactivity pathways that necessitate strict moisture control and containment.

Caption: Figure 1. The decomposition of 2-chloropiperidine into the reactive iminium ion, which acts as the primary toxicophore for biological alkylation.

Engineering Controls & Handling Protocols

Due to its lachrymatory nature and instability, 2-chloropiperidine must never be handled on an open bench.

Containment Hierarchy

-

Primary Control: Glovebox (Inert Atmosphere) .

-

Secondary Control: Chemical Fume Hood .

-

Requirement: Sash at minimal working height.

-

Setup: All transfers via cannula or gas-tight syringe (Schlenk technique).

-

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Eyes | Chemical Splash Goggles + Face Shield | Corrosive vapors; risk of violent hydrolysis if contacted with water. |

| Skin | Double Nitrile (0.11 mm) or Laminate (Silver Shield) | Standard nitrile may degrade upon prolonged contact with chlorinated amines. |

| Respiratory | P100/OV Cartridge (if outside hood) | High volatility of decomposition products (HCl). |

| Body | Chemical-Resistant Lab Coat / Apron | Prevent permeation of oily residues. |

Experimental Workflow: Synthesis & Quenching

Objective: Safe generation and neutralization of 2-chloropiperidine during synthesis.

In Situ Generation Protocol (Standard)

Most researchers generate 2-chloropiperidine from piperidine and N-chlorosuccinimide (NCS) or tert-butyl hypochlorite.

-

Setup: Flame-dried glassware,

atmosphere, -78°C bath (dry ice/acetone). -

Chlorination: Add oxidant (NCS) slowly to the piperidine solution.

-

Safety Note: Exothermic reaction. Monitor internal temperature to prevent runaway decomposition.

-

-

Usage: Use the intermediate immediately. Do not isolate the free base unless absolutely necessary.

Quenching & Waste Disposal

Never dispose of active

Quenching Reagent: Saturated Aqueous Sodium Thiosulfate (

Protocol:

-

Dilute the reaction mixture with an inert solvent (DCM or Ether).

-

Slowly add the thiosulfate solution while stirring at 0°C.

-

Check pH. Neutralize with dilute

if acidic (from HCl generation). -

Phase separate and dispose of aqueous layer as hazardous aqueous waste; organic layer as halogenated solvent waste.

Emergency Response Logic

In the event of a spill or exposure, immediate action is required to prevent chemical burns and systemic toxicity.

Decision Logic for Spills (DOT Visualization)

Caption: Figure 2. Decision matrix for 2-chloropiperidine spill response.

First Aid

-

Skin Contact: Immediately flush with water for 15 minutes. Do not use vinegar (acid may accelerate hydrolysis/absorption). Use soap and water.[8]

-

Eye Contact: Flush for 15 minutes. Seek ophthalmologist immediately (corrosive injury risk).

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema (common with chloramine inhalation).[8]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 428556, 2-Chloropiperidine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Piperidine derivatives and reactive intermediates. Retrieved from [Link]

-

Claxton, G. P., et al. (1977). 2,3,4,5-Tetrahydropyridine Trimer.[2] Organic Syntheses, 56, 118.[2] (Describes the dehydrohalogenation of N-chloropiperidine to the imine). Retrieved from [Link]

-

Göttlich, R., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. (Provides context on the comparative hazards of alpha vs beta-chloropiperidines). Retrieved from [Link]

Sources

- 1. 2-Chloropiperidine | C5H10ClN | CID 428556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Chloropiperidine - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. Chloramines and Pool Operation | Healthy Swimming | CDC [cdc.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 8. nj.gov [nj.gov]

- 9. How Dangerous Is Chloramine Gas - Oreate AI Blog [oreateai.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Key Intermediates in 2-Chloropiperidine Synthesis

The following technical guide details the synthesis, stability, and handling of 2-Chloropiperidine and its critical intermediates.

Executive Summary: The Stability Paradox

For researchers in drug development, 2-Chloropiperidine (2-CP) represents a unique synthetic challenge. Unlike its 3-chloro or 4-chloro isomers, 2-CP is an

Therefore, "synthesis of 2-Chloropiperidine" in a practical context refers to one of two stable states:

-

The Hydrochloride Salt: A reactive electrophilic salt used for immediate coupling.

-

N-Protected Derivatives: Synthetic equivalents (e.g., N-Boc-2-chloropiperidine) generated in situ from stable precursors like 2-methoxypiperidine to drive N-acyliminium chemistry.

This guide focuses on the isolation and manipulation of the three critical intermediates that govern access to this motif: N-Chloropiperidine ,

Critical Intermediate I: N-Chloropiperidine

Before the chlorine atom can be installed at the C2 position, it is frequently introduced at the nitrogen. The N-chloro species is the oxidative precursor that drives the formation of the C=N bond required for subsequent hydrochlorination.

Mechanism of Action

N-Chloropiperidine is not the final product but a "loaded" intermediate. Under basic or thermal conditions, it undergoes dehydrohalogenation (elimination) to form the cyclic imine.

Experimental Protocol: Generation of N-Chloropiperidine

Objective: Preparation of N-chloropiperidine for in situ rearrangement.

-

Reagents: Piperidine (1.0 equiv), N-Chlorosuccinimide (NCS) (1.05 equiv), Diethyl Ether (anhydrous).

-

Conditions: 0°C under Nitrogen atmosphere.

Step-by-Step Workflow:

-

Dissolution: Dissolve NCS in anhydrous diethyl ether in a flame-dried round-bottom flask. Cool to 0°C.

-

Addition: Add piperidine dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C to prevent premature elimination.

-

Filtration: Succinimide precipitates out as a white solid. Filter the mixture rapidly through a fritted glass funnel under inert gas.

-

Usage: The filtrate contains N-chloropiperidine in ether. Do not concentrate to dryness without stabilizing precautions, as the concentrated N-haloamine can be explosive or degrade rapidly.

Critical Intermediate II: -Piperideine (The "Imine Switch")

The cyclic imine

Synthesis Route: The Elimination-Addition Pathway

This method is preferred for generating 2-Chloropiperidine Hydrochloride in high purity without metal catalysts.

Figure 1: The "Imine Switch" mechanism converting Piperidine to 2-Chloropiperidine HCl via the N-chloro and cyclic imine intermediates.

Experimental Protocol: Trapping the Imine

-

Elimination: Take the N-chloropiperidine ether solution (from Section 2) and treat with solid KOH pellets at 0°C for 1 hour to force dehydrohalogenation.

-

Isolation (Optional): The imine is unstable and polymerizes (trimerizes) upon standing. It is best handled in solution.

-

Hydrochlorination: Bubble anhydrous HCl gas through the ethereal solution of

-piperideine at -10°C. -

Crystallization: 2-Chloropiperidine hydrochloride precipitates as a hygroscopic white solid.

-

Storage: Store under Argon at -20°C. Reacts instantly with moisture to form 2-hydroxypiperidine/5-aminopentanal.

Critical Intermediate III: N-Boc-2-Methoxypiperidine (The "Stable Mask")

In modern medicinal chemistry, handling explosive N-chloro species or unstable salts is impractical. The industry standard is the N-Acyliminium Ion route. Here, 2-methoxypiperidine serves as a stable, storable precursor that converts to the 2-chloro species only when treated with Lewis acids (e.g.,

Synthesis via Anodic Oxidation

This is the most scalable method to introduce C2-functionality.

Data Summary: Oxidation Efficiency

| Method | Yield (2-OMe) | Scalability | Key Reagent |

| Anodic Oxidation (Ross-Eberson) | 85-92% | High (Flow chem) | MeOH, Electricity |

| RuO4 Oxidation | 40-60% | Low | RuO2, NaIO4 |

| Lithiation (Beak Method) | 50-70% | Medium | s-BuLi, TMEDA |

Protocol: Generation of the Reactive 2-Chloro Species

Objective: In situ generation of N-Boc-2-chloropiperidine for nucleophilic attack.

-

Precursor: Dissolve N-Boc-2-methoxypiperidine in anhydrous

. -

Activation: Cool to -78°C. Add

(1.0M in DCM) or TMSCl (Trimethylsilyl chloride). -

Mechanism: The Lewis acid complexes with the methoxy oxygen, forcing its departure and generating the highly electrophilic N-Acyliminium ion , which is in equilibrium with the 2-chloro species .

-

Coupling: Add the nucleophile (e.g., Allyltrimethylsilane, Grignard reagent) immediately.

Figure 2: Activation of the stable methoxy intermediate to the reactive 2-chloro/acyliminium species.

Safety & Handling

-

Vesicant Hazard: While 2-chloropiperidine is less potent than sulfur mustards, it is an alkylating agent. The free base can alkylate DNA. Handle all solids and solutions in a fume hood with double nitrile gloves.

-

Moisture Sensitivity: The 2-chloro bond is highly labile to hydrolysis. Exposure to air converts the white hydrochloride salt to a sticky, yellow gum (polymerized imine/aldehyde) within minutes.

-

Explosion Risk: N-Chloropiperidine (Intermediate I) should never be distilled or heated above 40°C.

References

-

Claxton, G. P., et al. "2,3,4,5-Tetrahydropyridine Trimer." Organic Syntheses, vol. 56, 1977, p. 118.

-

Göttlich, R., et al. "Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents." Justus Liebig University Giessen, 2023.

-

Amato, J. S., et al. "Synthesis of 1-tert-Butyl-4-chloropiperidine: Generation of an N-tert-Butyl Group by the Reaction of a Dimethyliminium Salt."[1] Journal of Organic Chemistry, vol. 70, no. 5, 2005, pp. 1930-1933.

-

Shree Ganesh Chemicals. "N-(2-Chloroethyl) Piperidine Hydrochloride Technical Data." Manufacturer Technical Sheet.

-

Master Organic Chemistry. "Reaction of Alcohols with Thionyl Chloride (SOCl2): Mechanism and Stereochemistry."

Sources

Methodological & Application

Application Note: 2-Chloropiperidine as a Versatile Precursor for the Synthesis of Novel Substituted Piperidines

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3][4] Its saturated, three-dimensional structure provides an ideal scaffold for orienting functional groups in precise vectors to interact with biological targets.[5] Consequently, the development of efficient and versatile methods for synthesizing substituted piperidines remains a critical objective in drug discovery.[1][6] This application note details the utility of 2-chloropiperidine, a reactive and adaptable precursor, for the synthesis of a diverse range of 2-substituted piperidine derivatives. We provide an expert overview of its reactivity, detailed experimental protocols for C-N and C-C bond formation, and a prospective look into its use for constructing complex scaffolds like spiropiperidines.

The Strategic Advantage of 2-Chloropiperidine

2-Chloropiperidine (C₅H₁₀ClN, Mol. Wt.: 119.59 g/mol ) is an α-chloroamine, a class of compounds known for their enhanced reactivity.[7] This reactivity is the key to its synthetic utility. The chlorine atom at the C2 position is not merely a simple leaving group; its departure is actively assisted by the adjacent nitrogen atom. This intramolecular participation leads to the formation of a highly electrophilic cyclic N-acyliminium ion intermediate. It is this transient species that readily reacts with a wide array of nucleophiles, making 2-chloropiperidine a powerful electrophilic building block for piperidine synthesis.

The causality behind this heightened reactivity stems from the relief of ring strain and the formation of a resonance-stabilized iminium ion. This inherent electronic property allows for reactions to proceed under mild conditions, often with high efficiency, providing a direct route to derivatives that might otherwise require multi-step sequences.

Figure 1. Equilibrium and reaction pathway of 2-chloropiperidine.

Synthetic Protocols and Applications

The protocols described below are designed as robust starting points for research and development. It is imperative that all reactions are conducted in a well-ventilated fume hood, as 2-chloropiperidine and its intermediates are potential alkylating agents and should be handled with appropriate personal protective equipment (PPE).[8][9]

C-N Bond Formation: Synthesis of 2-Aminopiperidines

The direct substitution of the C2 chlorine with nitrogen nucleophiles is a highly efficient method for producing 2-amino- and 2-arylaminopiperidine scaffolds. These motifs are prevalent in kinase inhibitors and GPCR modulators. The choice of a non-nucleophilic base is critical to prevent competitive side reactions.

Protocol: Synthesis of N-Boc-2-(phenylamino)piperidine

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add N-Boc-2-chloropiperidine (1.0 mmol, 1.0 equiv.).

-

Solvent and Reagents: Dissolve the starting material in anhydrous Dichloromethane (DCM, 10 mL). Add aniline (1.2 mmol, 1.2 equiv.) followed by the dropwise addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv.).

-

Scientific Rationale: DCM is chosen for its inertness and ability to dissolve both polar and nonpolar reactants. DIPEA is a sterically hindered base, making it non-nucleophilic; it effectively scavenges the HCl generated during the reaction without competing with the aniline nucleophile.

-

-

Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL) to remove excess aniline and DIPEA, followed by saturated aqueous NaHCO₃ (1 x 15 mL), and finally brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation: C-N Bond Formation Efficiency

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | DIPEA | DCM | 25 | 16 | 85-95 |

| 4-Methoxyaniline | DIPEA | DCM | 25 | 12 | 90-98 |

| Morpholine | K₂CO₃ | ACN | 50 | 8 | 80-90 |

| Benzylamine | TEA | THF | 25 | 18 | 75-85 |

ACN: Acetonitrile, TEA: Triethylamine, THF: Tetrahydrofuran

C-C Bond Formation: Synthesis of 2-Alkyl/Aryl Piperidines

Formation of a new carbon-carbon bond at the C2 position significantly increases molecular complexity and provides access to core structures of numerous alkaloids and synthetic drugs.[10] The reaction with organometallic reagents like Grignard or organolithium reagents is a powerful tool for this transformation.

Protocol: Grignard Alkylation for the Synthesis of N-Boc-2-phenylpiperidine

-

Reactor Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve N-Boc-2-chloropiperidine (1.0 mmol, 1.0 equiv.) in anhydrous Tetrahydrofuran (THF, 10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Scientific Rationale: Low temperature is crucial to control the high reactivity of the Grignard reagent, preventing side reactions such as elimination or reaction with the solvent, and enhancing selectivity.

-

-

Reagent Addition: Add Phenylmagnesium bromide (1.2 mmol, 1.2 equiv., 1.0 M solution in THF) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Conditions: Stir the reaction at -78 °C for 3 hours. After this period, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to afford the desired 2-phenylpiperidine derivative.

Figure 2. Experimental workflow for Grignard alkylation of 2-chloropiperidine.

Advanced Applications: Towards 2-Spiropiperidines

The synthesis of spiropiperidines, scaffolds that maximize three-dimensionality, is of high interest in drug discovery.[11][12] 2-Chloropiperidine is an ideal precursor for accessing the less common 2-spiropiperidine motif via an intramolecular cyclization strategy.[13]

Conceptual Protocol: Intramolecular Cyclization to a 2-Spiropiperidine

This protocol outlines a novel, yet chemically sound, approach. The key is the synthesis of a bespoke 2-chloropiperidine precursor bearing a tethered nucleophile on the nitrogen atom.

-

Precursor Synthesis: Synthesize a precursor such as N-(3-hydroxypropyl)-2-chloropiperidine. This can be achieved by reacting 2-chloropiperidine with a suitable protected 3-halopropanol, followed by deprotection.

-

Cyclization Conditions: Dissolve the precursor (1.0 mmol) in anhydrous THF (15 mL). Add a strong, non-nucleophilic base such as Sodium Hydride (NaH, 1.5 equiv.) portion-wise at 0 °C.

-

Scientific Rationale: NaH will deprotonate the terminal hydroxyl group to form a potent alkoxide nucleophile. The intramolecular nature of the subsequent attack on the C2-iminium ion intermediate is entropically favored, driving the formation of the spirocyclic ring system.

-

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 24 hours. Quench carefully with water, and perform a standard extractive work-up followed by chromatographic purification.

Figure 3. Proposed intramolecular cyclization for 2-spiropiperidine synthesis.

Conclusion

2-Chloropiperidine serves as a potent and versatile electrophilic precursor for the synthesis of diverse 2-substituted piperidines. Its inherent reactivity, mediated by the formation of a cyclic iminium ion, allows for efficient C-N and C-C bond formation under generally mild conditions. The protocols and strategies outlined in this application note provide a validated foundation for chemists to explore novel chemical space and accelerate the development of next-generation therapeutics built upon the privileged piperidine scaffold.

References

- Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Applic

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(36), 6663-6674. [Link]

-

Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds. [Link]

-

Schober, L. J., et al. (2021). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. European Journal of Organic Chemistry. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. [Link]

-

Millet, A., et al. (2021). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

-

Kim, D., et al. (2014). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Angewandte Chemie International Edition, 53(5), 1353-1356. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1625. [Link]

-

Stereoselective synthesis of piperidines. Semantic Scholar. [Link]

-

General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

-

Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Griggs, S. D., et al. (2018). Synthesis of Highly Substituted 2-spiropiperidines. Organic & Biomolecular Chemistry, 16(36), 6663-6674. [Link]

-

An Asymmetric Approach Towards 3-Spiropiperidines. University of York Research Repository. [Link]

-

Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]

-

Representative 2-substituted piperidine-containing pharmaceuticals. ResearchGate. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC - NIH. [Link]

-

Piperidine derivatives scope of this review. ResearchGate. [Link]

-

Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. pubs.acs.org. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Semantic Scholar. [Link]

-

Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. [Link]

-

Schober, L. J., et al. (2024). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen, 13(1), e202300181. [Link]

-

2-Chloropiperidine. PubChem - NIH. [Link]

-

Al-Mubaddel, F. S., et al. (2023). The Elimination of N-Chloropiperidine in Aqueous Solution by Using Ni/NiO-C3N4 Under Visible Light Illumination. MDPI. [Link]

-

Synthetic strategies towards C-H functionalization of piperidines at... ResearchGate. [Link]

-

Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Millet, A., et al. (2015). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 6(5), 2884-2889. [Link]

-

Schober, L. J., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. ResearchGate. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. ajchem-a.com [ajchem-a.com]

- 7. 2-Chloropiperidine | C5H10ClN | CID 428556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 9. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Synthesis of highly substituted 2-spiropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Functionalization of Materials using 2-Chloropiperidine Scaffolds

This Application Note is structured to address the specific reactivity profile of 2-Chloropiperidine (an

Part 1: Executive Summary & Chemical Profile

The "Alpha-Chloro" Switch

Unlike its stable counterparts (3-chloropiperidine or 4-chloropiperidine), 2-chloropiperidine is a highly reactive

Critical Distinction:

-

4-Chloropiperidine (Stable): Used for N-alkylation or nucleophilic displacement at C4.

-

2-Chloropiperidine (Reactive): Exists in equilibrium with the electrophilic

-acyliminium ion. It is rarely isolated as a free base due to instability; it is generated in situ or handled as the N-protected species (e.g.,

Core Applications

-

Pharmaceutical Materials: Synthesis of rigid, C2-functionalized piperidine scaffolds (e.g., peptidomimetics, chiral auxiliaries).

-

Polymer Functionalization: Grafting piperidine moieties onto electron-rich polymer backbones for CO

capture (amine-functionalized sorbents). -

Surface Engineering: Covalent anchoring of piperidine ligands to activated carbon or silica via electrophilic aromatic substitution-type mechanisms.

Part 2: Mechanistic Insight (The Iminium Trap)

The utility of 2-chloropiperidine relies on the ionization of the C–Cl bond to form a reactive

DOT Diagram: The N-Acyliminium Activation Pathway

Caption: Mechanism of N-Boc-2-chloropiperidine activation. The Lewis Acid assists in chloride departure, generating the electrophilic iminium ion which captures the nucleophile.

Part 3: Detailed Protocols

Protocol A: Synthesis of N-Boc-2-Chloropiperidine (The Reagent)

Note: Direct chlorination of piperidine is hazardous. The industry-standard route utilizes the anodic oxidation product (

Reagents:

- -Boc-2-methoxypiperidine (Commercial or via Shono oxidation)

-

Trimethylsilyl chloride (TMSCl) or Boron Trichloride (BCl

) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve

-Boc-2-methoxypiperidine (1.0 eq, 10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath. -

Chlorination: Add TMSCl (1.2 eq) dropwise over 10 minutes.

-

Mechanistic Note: The methoxy group is activated by silicon, creating a good leaving group that is displaced by chloride.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Work-up (Critical): Do NOT perform an aqueous work-up (hydrolysis risk). Remove volatiles under high vacuum to yield

-Boc-2-chloropiperidine as a viscous oil or semi-solid. -

Storage: Use immediately for coupling. If storage is necessary, keep at -20°C under Argon.

Protocol B: C2-Grafting onto Functional Materials

Application: Grafting piperidine onto a polymer backbone or synthesizing a drug scaffold.

Reagents:

-

Freshly prepared

-Boc-2-chloropiperidine (from Protocol A) -

Nucleophilic Substrate (e.g., Allyltrimethylsilane for monomer synthesis, or electron-rich aromatic polymer)

-

Catalyst: Zinc Chloride (ZnCl

) or TiCl

Step-by-Step Methodology:

-

Activation: Dissolve

-Boc-2-chloropiperidine (1.0 eq) in anhydrous DCM at -78°C. -

Substrate Addition: Add the nucleophilic substrate (1.5 eq).

-

For Polymer Grafting: Ensure the polymer is swollen/soluble in DCM.

-

-

Lewis Acid Catalysis: Add TiCl

(1.1 eq) dropwise. The solution will likely darken (complex formation). -

Coupling: Stir at -78°C for 2 hours, then slowly warm to -20°C overnight.

-

Endpoint: Monitor by TLC (disappearance of starting material) or aliquot NMR.

-

-

Quenching: Quench with saturated aqueous NaHCO

at 0°C. -

Purification: Extract with DCM, dry over MgSO

, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 4: Data & Comparative Analysis

Stability vs. Reactivity Profile

The following table contrasts the 2-chloro isomer with standard piperidine reagents, highlighting why specific handling is required.

| Feature | 2-Chloropiperidine ( | 4-Chloropiperidine (HCl Salt) | Piperidine (Free Base) |

| Primary Reactivity | Electrophilic (at C2) | Electrophilic (at C4) | Nucleophilic (at N) |

| Mechanism | Base/Nucleophile | ||

| Stability | Low (Moisture Sensitive) | High (Shelf Stable) | High (Shelf Stable) |

| Material Application | C-H Functionalization, Scaffold Building | Side-chain attachment | Monomer for Polyamides |

| Storage | -20°C, Inert Gas | Room Temp, Desiccator | Room Temp |

Experimental Workflow Diagram

Caption: End-to-end workflow for generating and utilizing the unstable 2-chloropiperidine intermediate.

Part 5: References

-

Beak, P., & Lee, W. K. (1993).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.[1] Link-

Context: Foundational work on alpha-functionalization of N-Boc-piperidines, establishing the reactivity patterns for C2 substitution.

-

-

Shono, T., et al. (1981). Electroorganic Chemistry. 46. A New Carbon-Carbon Bond Forming Reaction at the

-Position of Amines Utilizing Anodic Oxidation as a Key Step. Journal of the American Chemical Society. Link-

Context: The authoritative protocol for the "Shono Oxidation," the primary method to synthesize the 2-methoxy precursor required to generate 2-chloropiperidine.

-

-

Pang, S. H., et al. (2017). Material Functionalization for CO2 Capture: Amines and Polymers.[2][3][4] Journal of the American Chemical Society. Link

-

Context: Discusses the importance of amine functionalization (including piperidine derivatives) in solid sorbents, providing the material science context for grafting protocols.

-

-

Clayden, J., et al. (2009). N-Acyliminium Ions in Synthesis. Organic Chemistry (2nd Ed). Oxford University Press.

-

Context: Textbook authority on the mechanism of N-acyliminium ion formation from

-chloroamines.

-

Sources

Application Notes and Protocols: Flow Chemistry Applications for 2-Chloropiperidine Reactions

Introduction: Taming a Reactive Intermediate with Continuous Flow

The 2-chloropiperidine scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds and natural products. However, its utility in traditional batch chemistry is often hampered by its inherent instability. 2-Chloropiperidine exists in a tautomeric equilibrium with the cyclic imine, 1-piperideine. This imine is highly susceptible to oligomerization and other side reactions, leading to decreased yields and complex purification challenges. Furthermore, the handling of the often-unstable 2-chloropiperidine precursor itself can pose safety risks.

Continuous flow chemistry offers a robust solution to these challenges. By leveraging the unique advantages of microreactors, such as superior heat and mass transfer, precise control over residence time, and the ability to safely handle reactive intermediates, we can unlock the full synthetic potential of 2-chloropiperidine.[1] Flow chemistry allows for the in-situ generation and immediate consumption of highly reactive species like 1-piperideine, minimizing degradation and improving reaction efficiency and safety.[1] This guide provides detailed application notes and protocols for key reactions of 2-chloropiperidine, demonstrating the power of flow chemistry to enable cleaner, safer, and more scalable synthetic routes.

Core Concept: The 2-Chloropiperidine/1-Piperideine Equilibrium in Flow

The reactivity of 2-chloropiperidine is dominated by its equilibrium with the cyclic imine tautomer, 1-piperideine. In the presence of a base or upon heating, this equilibrium shifts towards the imine, which is a potent electrophile. The ability to generate this reactive intermediate on demand and immediately introduce it to a nucleophile is a key advantage of continuous processing.

Caption: Batch vs. Flow approach to 2-chloropiperidine chemistry.

Application 1: Nucleophilic Substitution with Carbon Nucleophiles

The reaction of organometallic reagents with the in-situ generated 1-piperideine is a powerful method for the synthesis of 2-substituted piperidines. In batch, these reactions often require cryogenic temperatures to control the high reactivity of the organometallic species and minimize side reactions. Flow chemistry provides a superior alternative by enabling precise temperature control and rapid mixing, often at more practical, non-cryogenic temperatures.[2]

Causality Behind Experimental Choices:

-

Flow Reactor: A simple coiled tube reactor (e.g., PFA or stainless steel) is sufficient. The choice of material depends on the temperature and reagents used.

-

Pumps: Syringe pumps or HPLC pumps provide precise and pulseless flow, which is crucial for maintaining stoichiometry.

-

T-Mixer: A T-mixer ensures rapid and efficient mixing of the reagent streams, which is critical for outcompeting the decomposition of the reactive intermediate.[2]

-

Temperature Control: A cryostat or heating block allows for precise temperature management of the reactor coil. Even reactions that are typically run at -78°C in batch can often be performed at higher temperatures in flow due to the short residence times and efficient heat exchange.

-

Back-Pressure Regulator (BPR): A BPR is used to maintain the solvent in the liquid phase when the reaction is heated above its boiling point.

Experimental Protocol: Grignard Addition to N-Boc-1-piperideine

This protocol describes the continuous flow synthesis of 2-alkyl-N-Boc-piperidines via the reaction of a Grignard reagent with in-situ generated N-Boc-1-piperideine.

Reagent Preparation:

-

Solution A (N-Boc-2-chloropiperidine): Prepare a 0.5 M solution of N-Boc-2-chloropiperidine in anhydrous THF.

-

Solution B (Grignard Reagent): Use a commercially available 1.0 M solution of the desired Grignard reagent (e.g., methylmagnesium bromide in THF).

-

Solution C (Base): Prepare a 1.0 M solution of a non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) in THF.

Caption: Telescoped synthesis of a 2-aminopiperidine derivative.

Flow Synthesis Steps:

-

Configure the two-stage flow reactor system.

-

Set the temperature of Reactor Coil 1 to 80°C and Reactor Coil 2 to 25°C.

-

Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through T-Mixer 1 and into Reactor Coil 1 for the nucleophilic substitution step. The residence time is 10 minutes.

-

The output from Reactor Coil 1 is mixed with Solution C (HCl in dioxane), pumped at a flow rate of 0.25 mL/min, at T-Mixer 2.

-

The combined stream flows through Reactor Coil 2 with a residence time of 5 minutes to effect Boc deprotection.

-

The product stream is collected, and the product can be isolated by precipitation or extraction following basification.

| Parameter | Value (Step 1) | Value (Step 2) | Rationale |

| Temperature | 80°C | 25°C | Elevated temperature for substitution, room temp for deprotection. |

| Residence Time | 10 min | 5 min | Sufficient time for each reaction to reach completion. |

| Stoichiometry (Aniline) | 1.2 eq | - | Drives the substitution reaction to completion. |

| Stoichiometry (Base) | 1.4 eq | - | Neutralizes the HCl formed during the reaction. |

| Stoichiometry (HCl) | - | 4.0 eq | Ensures complete removal of the Boc protecting group. |

Safety Considerations

While flow chemistry inherently offers safety advantages, proper precautions are still necessary.

-

Reagent Handling: Handle all chemicals, especially organometallics and strong acids/bases, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

System Integrity: Ensure all fittings and connections in the flow system are secure and compatible with the reagents and solvents being used to prevent leaks.

-

Pressure Monitoring: Use a pressure transducer to monitor the system pressure, especially when using a back-pressure regulator, to prevent over-pressurization.

-

Exothermicity: Although flow reactors have excellent heat transfer, be aware of the potential for exotherms, especially during initial optimization. Start with lower concentrations and flow rates.

Conclusion

Continuous flow chemistry provides a powerful platform for overcoming the traditional challenges associated with the synthesis of 2-substituted piperidines from 2-chloropiperidine. By enabling the controlled, in-situ generation and reaction of the unstable 1-piperideine intermediate, flow chemistry facilitates safer, more efficient, and scalable access to this important class of compounds. The ability to telescope multiple synthetic steps further enhances the utility of this approach, paving the way for streamlined and automated synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

-

A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. (n.d.). Research Repository UCD. Retrieved January 29, 2026, from [Link]

-

Chen, S., Yang, S., Wang, H., Niu, Y., Zhang, Z., & Qian, B. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis, 54(17), 3999-4004. [Link]

-

Telescoped continuous flow generation of a library of highly substituted 3-thio-1,2,4-triazoles. (2020). Reaction Chemistry & Engineering. [Link]

-

Yoshida, J., Takahashi, Y., & Nagaki, A. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 373-379. [Link]

-

Telescoped continuous flow synthesis of natural product, grossamide. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Flow Chemistry. (n.d.). The Kappe Laboratory. Retrieved January 29, 2026, from [Link]

-

Using Flow To Outpace Fast Proton Transfer in an Organometallic Reaction for the Manufacture of Verubecestat (MK-8931). (2017). Organic Process Research & Development. [Link]

-

Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. (2024). ACS Sustainable Chemistry & Engineering. [Link]

-

A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Baxendale, I. R., et al. (2010). A Continuous Flow Process Using a Sequence of Microreactors with Inline IR Analysis for the Preparation of N,NDiethyl4(3fluoroph. Organic Process Research & Development, 14(5), 1147-1158. [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). Molecules. [Link]

-

Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. (2020). Molecules. [Link]

-

Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. (2025). PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloropiperidine Synthesis Optimization

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Chloropiperidine (and its functional equivalent, the imidoyl chloride intermediate).

This guide addresses the high instability of the target molecule, the critical "moisture loop" that destroys yield, and the specific kinetic parameters required for the chlorination of piperidin-2-one (valerolactam).

Subject: Troubleshooting Yield, Stability, and Isolation of 2-Chloropiperidine Ticket ID: CHE-SUP-2-CL-PIP Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Critical Definitions

Before troubleshooting, we must define the target species. In synthetic contexts, "2-Chloropiperidine" often refers to one of two distinct species depending on the workflow:

-

The Imidoyl Chloride (2-Chloro-3,4,5,6-tetrahydropyridine): The direct product of reacting piperidin-2-one with PCl₅. It contains a C=N double bond. This is the most common electrophile generated in situ.

-

The Saturated 2-Chloropiperidine (Hemiaminal Chloride): The true saturated ring. This is extremely unstable as a free base (eliminates HCl to form the imine) and is usually isolated as a hydrochloride salt.

This guide focuses on the chlorination of piperidin-2-one (Lactam) , as this is the primary industrial route for generating reactive 2-chloro species.

The Core Yield Challenge: The Hydrolysis Loop

The synthesis is a battle against moisture. The reaction of the lactam with chlorinating agents is reversible upon contact with water, regenerating the starting material (Lactam) and destroying yield.

Figure 1: The Synthesis Pathway vs. The Hydrolysis Failure Loop. Contact with moisture reverts the activated intermediate back to the starting lactam.

Troubleshooting Guides (Q&A Format)

Module A: Reaction Setup & Conversion Issues

Q: I am seeing 50-60% unreacted piperidin-2-one (Lactam) after the reaction. I used stoichiometric PCl₅. What went wrong?

Diagnosis: This is a classic "Hydrolysis Reversion" or "Reagent Quality" issue.

-

Reagent Degradation: Phosphorus pentachloride (PCl₅) is highly hygroscopic. If your reagent bottle has been opened frequently, the PCl₅ has likely hydrolyzed to POCl₃ and HCl. POCl₃ is much less reactive toward the lactam than PCl₅ at standard temperatures.

-

The Quench: If you quenched the reaction mixture with water or aqueous base before the imidoyl chloride reacted with your next nucleophile, you hydrolyzed the chloride back to the lactam.

Corrective Protocol:

-

Reagent Check: Use fresh, free-flowing white PCl₅. If it is clumpy or yellowed, discard it.

-

Stoichiometry: Increase PCl₅ equivalents to 1.1 – 1.2 eq .

-

Solvent: Switch to Toluene or Chlorobenzene . Unlike DCM, these allow higher reaction temperatures (reflux) which drives the reaction if you are forced to use the less reactive POCl₃ formed in situ.

-

Monitoring: Do not monitor by standard aqueous workup TLC. Take an aliquot, quench it with methanol (converts imidoyl chloride to the O-methyl imidate), and check for the imidate on TLC/GC.

Q: My reaction mixture turned into a black tar/polymer. How do I prevent decomposition?

Diagnosis: Thermal instability of the free base imidoyl chloride. The 2-chloro-3,4,5,6-tetrahydropyridine intermediate is thermally unstable and prone to self-polymerization, especially in the presence of excess acid or high heat without a stabilizing solvent.

Corrective Protocol:

-

Temperature Control: Maintain reaction temperature between 0°C and 25°C during the PCl₅ addition. Only heat to reflux after addition is complete and evolution of HCl has subsided.

-

Acid Scavenging: Although PCl₅ generates HCl, the presence of excessive HCl gas can catalyze polymerization. Ensure a steady nitrogen sweep to remove HCl gas from the headspace.

-

Isolation Strategy: Do not distill the free base unless absolutely necessary. Use the solution in situ. If isolation is required, convert it immediately to the Hydrochloride salt (which is a stable solid) by adding anhydrous HCl in ether/dioxane.

Module B: Yield Optimization & Purification

Q: Which chlorinating agent yields the highest purity: PCl₅, POCl₃, or SOCl₂?

Analysis:

| Reagent | Reactivity | By-products | Recommended For |

|---|---|---|---|

| PCl₅ | High | POCl₃ (liquid) | Standard Synthesis. Best conversion. Harder to remove phosphorus by-products. |

| POCl₃ | Medium | Phosphoric acid | Requires high temp (reflux). often used with PCl₅ to solubilize it. |

| SOCl₂ | Low | SO₂, HCl (gas) | Not Recommended for lactams without catalysis (DMF). Often fails to drive conversion. |

| COCl₂ | High | CO₂, HCl (gas) | Cleanest Workup. (Phosgene/Triphosgene). Best for industrial scale but safety restricted. |

Recommendation: For laboratory scale, use PCl₅ in Dichloromethane (DCM) . The phosphorus by-products are manageable on a small scale. For scale-up, transition to Phosgene/Triphosgene to eliminate phosphorus waste streams.

Q: How do I isolate the 2-Chloropiperidine without it reverting to the lactam?

Protocol (The "Anhydrous Isolation"):

-

Evaporation: Remove solvent and volatile POCl₃ under high vacuum at < 40°C .

-

Wash: Triturate the residue with anhydrous ether/hexane to remove phosphorus impurities.

-

Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. Add 4M HCl in Dioxane dropwise at 0°C.

-

Filtration: The 2-Chloropiperidine Hydrochloride (or Imidoyl Chloride HCl) will precipitate as a white, hygroscopic solid. Filter under nitrogen.[1][2]

-

Storage: Store in a desiccator at -20°C. Never expose to ambient air.

Advanced Mechanism & Stability Visualization

Understanding the equilibrium between the alpha-chloroamine and the iminium species is vital for understanding why the yield fluctuates.

Figure 2: The Stability Equilibrium. The compound exists in a delicate balance. In the presence of base or heat, it eliminates to the Enamine. In the presence of acid (HCl), it stabilizes as the salt.

Validated Synthesis Protocol (Lab Scale)

Objective: Synthesis of 2-Chloro-3,4,5,6-tetrahydropyridine (Imidoyl Chloride) for immediate coupling.

-

Setup: Flame-dried 3-neck flask, nitrogen inlet, addition funnel.

-

Charge: Add Piperidin-2-one (10.0 g, 101 mmol) in anhydrous DCM (100 mL) .

-

Activation: Cool to 0°C . Add PCl₅ (23.1 g, 111 mmol, 1.1 eq) portion-wise over 20 minutes.

-

Note: Evolution of HCl gas will occur. Ensure venting through a scrubber.

-

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 2–4 hours .

-

Checkpoint: Solution should become pale yellow/clear.

-

-

Workup (Option A - In Situ Use):

-

Concentrate the mixture to ~30 mL under reduced pressure (remove bulk POCl₃).

-

Add fresh solvent (e.g., THF) and the nucleophile directly to this concentrate.

-

-

Workup (Option B - Isolation as HCl Salt):

-

Evaporate to dryness (high vacuum).

-

Re-dissolve residue in anhydrous Ether.

-

Bubble dry HCl gas or add HCl/Dioxane.

-

Filter the precipitate rapidly under inert atmosphere.

-

References

-

Synthesis of Piperidine Derivatives & Lactam Activ

-

Stability of Alpha-Chloroamines

- Source: "Secondary 3-Chloropiperidines: Powerful Alkylating Agents." Chemistry - A European Journal.

- Relevance: Discusses the stability of chloropiperidine derivatives and the necessity of HCl salt form

-

Levobupivacaine Synthesis (Route 4)

- Source: "The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride." Molecules.

- Relevance: Explicitly mentions the use of (2S)-2-chloropiperidine as a starting material and notes its "limited availability" and "instability" as a barrier to industrial use.

-

Mechanistic Insight (PCl5 Reaction)

- Source: "Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids." University of Pisa.

- Relevance: Details the mechanism of PCl5 activation of carbonyls and the stability of the resulting chloro-intermedi

Sources

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Piperidine Chlorination & N-Chloropiperidine Stability

Ticket ID: PIP-CL-001 Topic: Troubleshooting Side Reactions & Instability in N-Chloropiperidine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive & Safety Warning

Status: CRITICAL

Before addressing yield or purity, we must address the inherent instability of the target molecule. N-chloropiperidine (and N-haloamines in general) are thermodynamically unstable.

The "Hidden" Hazard: Unlike simple alkyl halides, the N-Cl bond is highly polarized and energetic. The primary safety risk is not just toxicity, but thermal decomposition leading to rapid pressure rise or explosion , particularly if the product is distilled or stored without solvent.

Guideline: Never attempt to distill N-chloropiperidine at atmospheric pressure. Use it in situ whenever possible. If isolation is required, store at -20°C or lower, protected from light.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction mixture turned yellow/orange rapidly. Is this normal?"

Diagnosis: No. Pure N-chloropiperidine is a colorless liquid.[1] Yellowing indicates Elimination (Dehydrohalogenation) .

Technical Explanation:

The N-Cl bond makes the adjacent protons (alpha-protons) acidic. In the presence of a base (or even excess amine acting as a base), the molecule undergoes E2 elimination to form 2,3,4,5-tetrahydropyridine (a cyclic imine). This imine is unstable and rapidly polymerizes or trimerizes to form

Corrective Actions:

-

Check pH: Ensure your reaction is not overly basic. If using Hypochlorite (Bleach/Ca(OCl)

), maintain a pH near 7-8 using a buffer or weak acid (Acetic acid) to neutralize the hydroxide generated. -

Temperature Control: Elimination is favored by heat. Maintain reaction temperature between -5°C and 0°C.

-

Reagent Switch: If using alkaline hypochlorite, switch to N-Chlorosuccinimide (NCS) in an inert solvent (DCM or Hexane). NCS provides a neutral chlorination environment, significantly reducing elimination risk.

Issue 2: "I see multiple unexpected peaks in my GC/MS. What are they?"

Diagnosis: You are likely observing Ring Opening or Radical Chlorination byproducts.

Technical Explanation:

-

Ring Opening: If Lewis acids (like metal impurities) are present, or if the reaction is highly acidic, the N-chloroamine can undergo ionization to a nitrenium ion or radical species, leading to ring opening (Hoffman-Löffler-Freytag type pathways, though rare without light/acid).

-

C-Chlorination: If the reaction is exposed to ambient light, the N-Cl bond can homolyze to form a Cl radical. This radical abstracts a hydrogen from the piperidine ring (usually at the

or

Corrective Actions:

-

Light Exclusion: Wrap the reaction flask in aluminum foil. N-Cl bonds are photosensitive.

-

Radical Scavengers: Ensure solvents are free of peroxides.

-

Quench Protocol: Do not let the reaction sit for prolonged periods. Quench immediately upon consumption of starting material.

Visualizing the Reaction Pathways

The following diagram maps the desired pathway versus the two most common failure modes: Elimination (Yellowing) and Radical Degradation.

Caption: Reaction logic flow. Green path represents the desired synthesis. Red paths indicate failure modes (Elimination and Polymerization) triggered by heat or base.

Standardized Protocol: NCS Method

This protocol is preferred over hypochlorite methods for research-scale synthesis due to higher purity and lack of alkaline byproducts.

Reagents:

-

Piperidine (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

Solvent: Diethyl Ether or Dichloromethane (DCM)

-

Quench: Water/Brine

Step-by-Step Workflow:

-

Preparation: Dissolve Piperidine (10 mmol) in anhydrous ether (30 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Do not skip cooling.

-

Addition: Add NCS (10.5 mmol) portion-wise over 15 minutes.

-

Why? Exothermic control. Rapid addition causes localized heating and elimination side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes. Protect from light (wrap flask in foil).

-

Monitoring: Check by TLC (visualize with iodine, amine spot will disappear/shift).

-

-

Workup:

-

Filter off the precipitated Succinimide byproduct (white solid).

-

Wash the filtrate with water (2 x 10 mL) to remove unreacted NCS and succinimide traces.

-

Dry organic layer over MgSO

.

-

-

Isolation: Concentrate under reduced pressure at room temperature .

-

Warning: Do not heat the water bath above 25°C.

-

Comparative Data: Reagent Selection

| Feature | N-Chlorosuccinimide (NCS) | Calcium Hypochlorite (Ca(OCl) | Sodium Hypochlorite (Bleach) |

| Reaction pH | Neutral/Slightly Acidic | Alkaline (High pH) | Highly Alkaline |

| Primary Side Reaction | Radical Chlorination (if light exposed) | Elimination (Imine formation) | Elimination (Imine formation) |

| Purity Profile | High (>95%) | Moderate (requires pH control) | Low (often contains oxidation byproducts) |